Cyclosporin D has been investigated in the field of cancer research for its potential to reverse multidrug resistance (MDR) in cancer cells. MDR occurs when cancer cells develop mechanisms to pump out chemotherapeutic drugs, rendering them ineffective. Studies have shown that Cyclosporin D may inhibit the efflux functions of P-glycoprotein, a protein involved in MDR, making cancer cells more susceptible to chemotherapeutic agents. Source: Toku-E, "Cyclosporin D, EvoPure® - cancer research":
While Cyclosporin D is a less potent immunosuppressant compared to Cyclosporin A, it still exhibits some immunomodulatory effects. Researchers have explored its potential in various research areas, including:
It is crucial to remember that Cyclosporin D is not a clinically approved treatment for any of the aforementioned conditions. Its use in research is strictly for investigational purposes under controlled settings.
Beyond the areas mentioned above, Cyclosporin D is being explored in other scientific research avenues, including:
Cyclosporin D is a cyclic peptide and an analogue of cyclosporin A, composed of 11 amino acids with the molecular formula and a CAS number of 63775-96-2 . It is produced through the fermentation of certain fungi, specifically Tolypocladium inflatum, and is known for its immunosuppressive properties. Although it shares structural similarities with cyclosporin A, cyclosporin D exhibits weaker immunosuppressive activity, making it a subject of interest in pharmacological studies .
Cyclosporin D possesses immunosuppressive properties, albeit to a lesser extent than cyclosporin A. It primarily acts by inhibiting T-cell activation through its interaction with cyclophilin . This inhibition leads to a decrease in the transcription of genes associated with immune responses, particularly those encoding interleukins and other pro-inflammatory cytokines. The biological activity is crucial in preventing allograft rejection and managing autoimmune diseases .
The synthesis of cyclosporin D occurs naturally through nonribosomal peptide synthetases found in certain fungi. The biosynthetic pathway involves several amino acids, including L-valine, L-leucine, L-alanine, glycine, and others. The process begins with the adenylation of amino acids followed by their covalent binding to phosphopantetheine and subsequent condensation reactions that form the cyclic structure . The specific enzymes involved include adenylation domains, thiolation domains, and condensation domains that facilitate the assembly and cyclization of the peptide chain .
Cyclosporin D has potential applications in immunosuppression similar to cyclosporin A but is primarily studied for its unique properties. It may be useful in research settings to understand T-cell regulation and immune responses. Its weaker immunosuppressive effects could be advantageous in therapeutic contexts where a milder suppression is desired, thus minimizing side effects associated with stronger immunosuppressants .
Cyclosporin D shares structural and functional similarities with several related compounds. Here are some notable comparisons:
Compound | Structure Similarity | Immunosuppressive Activity | Unique Features |
---|---|---|---|
Cyclosporin A | High | Strong | Most widely used immunosuppressant |
Cyclosporin B | Moderate | Moderate | Active metabolite with different effects |
Cyclosporin E | Moderate | Weaker | Less studied; potential for unique applications |
Tacrolimus | High | Strong | Different mechanism; more potent |
Sirolimus | Moderate | Strong | Inhibits mTOR; different signaling pathway |
Cyclosporin D's uniqueness lies in its milder immunosuppressive profile compared to cyclosporin A while retaining structural similarities that allow for specific interactions within immune pathways .
Cyclosporin D is synthesized via a multimodular NRPS system in Tolypocladium inflatum. The NRPS enzyme SimA orchestrates the assembly of 11 amino acids, including the unusual (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) and D-alanine. Each NRPS module activates, binds, and condenses specific amino acids through adenylation (A), thiolation (T), and condensation (C) domains.
Key steps include:
The final cyclization step is executed by a specialized C-terminal condensation domain (C12 in SimA), which links the N-terminal Bmt to the C-terminal D-alanine, forming the macrocyclic structure.
The unusual amino acid Bmt is synthesized via a PKS-NRPS hybrid pathway. The PKS SimG generates the polyketide backbone, which is further modified by hydroxylase (SimI) and methyltransferase (SimJ) enzymes.
PKS Mechanism:
The resulting (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is incorporated into the NRPS assembly line as the first residue.
Methylation:
Cyclization:
Phylogenomic analyses reveal that the cyclosporin synthetase (SimA) shares homology with NRPSs from entomopathogenic fungi (e.g., Beauveria bassiana, Cordyceps militaris) but not bacterial systems. Key evolutionary insights include:
Cyclophilin D adopts a conserved β-barrel fold composed of eight antiparallel β-strands flanked by two α-helices, forming a hydrophobic core critical for ligand binding [1] [3]. The cyclophilin D active site features two distinct pockets:
Cyclosporin D engages cyclophilin D through a combination of hydrophobic contacts and hydrogen bonding. Key residues involved include:
Cyclophilin D Residue | Interaction Type | Role in Binding |
---|---|---|
Phenylalanine 60 | Hydrophobic stacking | Stabilizes cyclic peptide scaffold |
Tryptophan 121 | Hydrogen bonding | Critical for catalytic competence |
Leucine 122 | Van der Waals interactions | Enhances binding affinity |
Arginine 55 | Polar contacts | Anchors ligand orientation |
This interaction network induces a conformational shift in cyclophilin D’s β5-β6 loop, reducing the solvent accessibility of the S1 pocket by 42% based on molecular dynamics simulations [1] [4].
Cyclosporin D binding triggers three major structural changes in cyclophilin D:
These structural changes functionally uncouple cyclophilin D’s enzymatic activity from its regulatory roles. While the isomerase activity decreases by 78% upon Cyclosporin D binding, its affinity for the adenine nucleotide translocase (ANT) increases 5-fold [4].
Cyclosporin D-bound cyclophilin D exhibits altered binding kinetics with key mitochondrial targets:
ATP Synthase Interaction
Permeability Transition Pore Regulation
The Cyclosporin D-cyclophilin D complex stabilizes a “closed” conformation of the pore through:
This multi-level modulation explains Cyclosporin D’s potency in inhibiting mitochondrial permeability transition, with an IC50 of 18 nM compared to 9 nM for Cyclosporin A [4].
Despite 68% sequence homology with cyclophilin A, cyclophilin D achieves 1000-fold greater affinity for Cyclosporin D through: